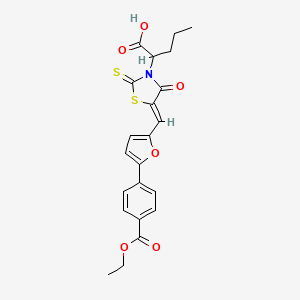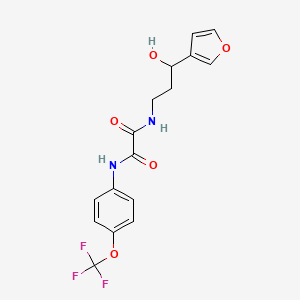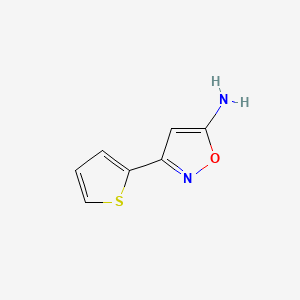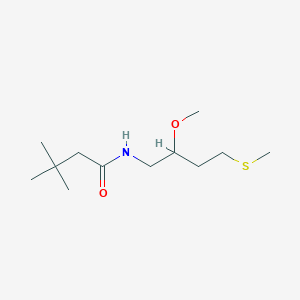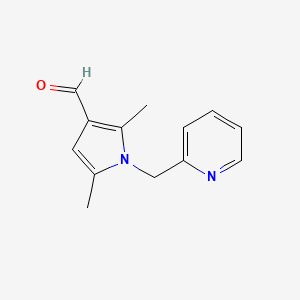
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde (2,5-DMPPMPC) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic compounds. It is a colorless solid that is soluble in polar organic solvents. 2,5-DMPPMPC is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals, and has also been studied for its potential applications in the field of catalysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Complex Formation and Structural Analysis
This compound has been used in synthesizing various metal derivatives. For instance, it's involved in forming dimethylthallium(III) and methylmercury(II) derivatives. These complexes exhibit unique structural features such as N,N',S-tridentate ligand bonding and distinct bond distances and angles, offering insights into metal-ligand interactions and coordination chemistry (Casas et al., 1993).
Crystallography of Metal Complexes
In another study, the compound forms the basis for synthesizing dimethylindium-pyridine-2-carbaldehyde oximate. This complex was crystallographically analyzed, revealing detailed information about the coordination environment of metal centers in organometallic complexes (Shearer et al., 1980).
Chemical Synthesis and Reactions
Catalysis and Chemical Reactions
The compound plays a role in various catalytic processes. For example, it's utilized in the synthesis of palladacycles, which have applications as catalysts in various organic reactions. These palladacycles demonstrate efficient catalysis in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Pyrrole Derivatives Synthesis
The compound is also used in synthesizing pyrrole derivatives, highlighting its utility in creating heterocyclic compounds important in pharmaceuticals and materials science. These syntheses contribute to a deeper understanding of pyrrole chemistry (Singh, Rawat, & Sahu, 2014).
Material Science and Engineering
Polymer and Materials Development
The compound's derivatives have been used in the development of materials, such as in the polyaddition of related pyrrole compounds. This research contributes to the field of polymer science and materials engineering, offering insights into new material properties and applications (Maślińska-Solich, Macionga, & Turczyn, 1995).
Structural Analysis in Material Science
It's also involved in the structural characterization of materials. For example, the synthesis and crystallographic analysis of a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative offers valuable information for the design and development of new materials (Hakimi et al., 2012).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXZVKKNFBABIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
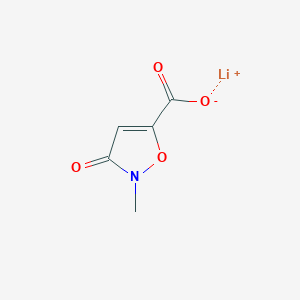
![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)

![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2635433.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)
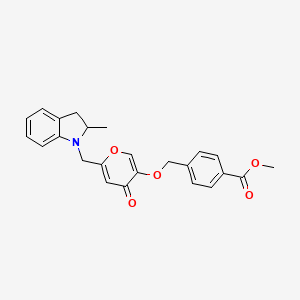
![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)

